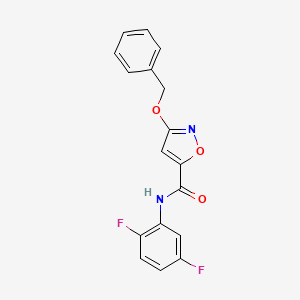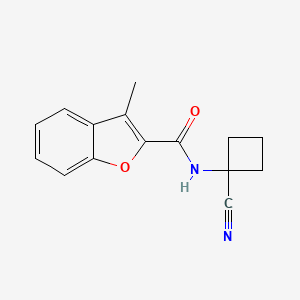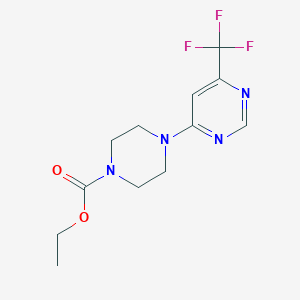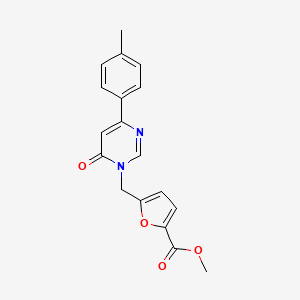![molecular formula C17H18BrN3O2S B2517423 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097920-02-8](/img/structure/B2517423.png)
2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic molecule that likely exhibits a range of interesting chemical properties due to the presence of multiple functional groups, including a benzylsulfanyl group, a bromopyrimidinyl group, and a pyrrolidinyl group. While the specific compound is not directly discussed in the provided papers, related compounds and functional groups are mentioned, which can help infer some of the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of N-benzylidene-2-phenylimidazo[1,2-a]pyridines, which are formed via a one-pot reaction catalyzed by (bromodimethylsulfonium) bromide . Similarly, the synthesis of the compound of interest may involve a multistep process, potentially starting with a 2-aminopyridine derivative and incorporating a benzylsulfanyl group through a substitution reaction. The synthesis of 2-benzyl(allyl)sulfanyl-5-allyl-6-methylpyrimidin-4(3H)-ones through alkylation with benzyl chloride suggests a possible route for introducing the benzylsulfanyl group into the target molecule .
Molecular Structure Analysis
The molecular structure of the compound would likely be influenced by the presence of the benzylsulfanyl and bromopyrimidinyl groups. For instance, 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane has been crystallized and shows a three-dimensional network structure due to C-H···N and C-H···S interactions . These types of non-covalent interactions could also be relevant to the structure of the compound , potentially affecting its crystallinity and stability.
Chemical Reactions Analysis
The reactivity of the compound would be multifaceted due to its diverse functional groups. For example, the bromopyrimidinyl group could undergo nucleophilic substitution reactions, similar to the halocyclization reactions observed with 5-allyl-2-benzyl(allyl)sulfanyl-6-methylpyrimidin-4(3H)-ones . The benzylsulfanyl group could also participate in reactions, potentially acting as a leaving group or undergoing oxidative transformations.
Physical and Chemical Properties Analysis
The physical properties of the compound, such as melting point, solubility, and crystallinity, would be influenced by its molecular structure and the intermolecular forces present. The chemical properties, including reactivity and stability, would be determined by the functional groups present. For instance, the presence of a benzylsulfanyl group could impart nucleophilic character to the molecule, while the bromopyrimidinyl group could make it susceptible to electrophilic aromatic substitution reactions. The pyrrolidinyl group could confer basicity to the compound and participate in hydrogen bonding.
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
2-(Benzylsulfanyl) derivatives are involved in the development of water-soluble half-sandwich complexes that have shown efficiency in catalytic transfer hydrogenation of carbonyl compounds in water. These complexes are studied for their potential in sustainable chemistry applications, demonstrating the role of such compounds in facilitating environmentally friendly chemical reactions. The research by Prakash et al. (2014) on [(η5-Cp*/η6-benzene)M(L)Cl][PF6] complexes provides insights into the structural and catalytic properties of these compounds, highlighting their significance in catalysis and chemical synthesis (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).
Antioxidant and Anticorrosive Properties
Compounds containing the benzylsulfanyl moiety are also explored for their antioxidant and anticorrosive potentials, especially in industrial applications such as lubricants and motor oils. The work by Hassan et al. (2010) delves into the synthesis of pyrimidine derivatives utilizing thiopyrimidine as a key intermediate, leading to the production of compounds evaluated for their antioxidant and corrosion-inhibiting capabilities in motor oils (Hassan, Amer, Moawad, & Shaker, 2010).
Synthesis of Heterocyclic Compounds
The synthesis and transformation of heterocyclic compounds, including pyrrolo[3.2-b]pyridine derivatives, are significant areas of research involving 2-(benzylsulfanyl) derivatives. These processes, studied by Riedl et al. (2003), involve cycloaddition reactions and subsequent transformations, which are crucial in the development of new pharmaceuticals and materials (Riedl, Kövér, Soós, Hajos, Egyed, Fábián, & Messmer, 2003).
Coordination Chemistry and Metal Complexes
Research into the coordination chemistry of 2-(phenylsulfanyl)pyridine derivatives, including their Au(III) chloride complexes, unveils their potential in catalysis and molecular recognition. Studies by Mruk et al. (2020) on these complexes provide insights into their structural and NMR spectroscopic characteristics, further expanding the scope of 2-(benzylsulfanyl) derivatives in the synthesis of complex molecular systems (Mruk, Pazderski, Ścianowski, & Wojtczak, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S/c18-14-8-19-17(20-9-14)23-15-6-7-21(10-15)16(22)12-24-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIWYVLIOHOENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-nitrophenoxy)methyl]benzoate](/img/structure/B2517340.png)

![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)
![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)


![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)
![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)
![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2517353.png)



![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)
